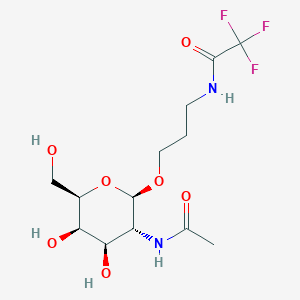
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside (TFP-GalNAc) is a carbohydrate derivative that has gained attention in the scientific community due to its potential applications in biochemical research. TFP-GalNAc is a synthetic compound that can be used as a tool to study the function and activity of glycoproteins, which are essential components of many biological processes.
Wissenschaftliche Forschungsanwendungen
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside has been used in a variety of scientific research applications, including the study of glycoproteins. Glycoproteins are proteins that have carbohydrate molecules attached to them, and they play a critical role in many biological processes, including cell signaling, immune response, and protein folding. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside can be used as a tool to study the function and activity of glycoproteins by selectively labeling them with Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside. This labeling allows for the identification and isolation of glycoproteins, which can then be studied further.
Wirkmechanismus
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside works by selectively labeling glycoproteins. The trifluoroacetamide group on the propyl chain of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside reacts with the hydroxyl groups on the GalNAc moiety of glycoproteins. This reaction results in the formation of a stable covalent bond between Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside and the glycoprotein. The labeled glycoprotein can then be isolated and studied further.
Biochemische Und Physiologische Effekte
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside has no known biochemical or physiological effects on cells or tissues. It is a synthetic compound that is used solely as a tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in lab experiments is its selectivity for glycoproteins. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside only reacts with the hydroxyl groups on the GalNAc moiety of glycoproteins, which allows for the selective labeling of glycoproteins. This selectivity is important because it allows for the isolation and study of glycoproteins without interference from other proteins or molecules.
One limitation of using Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in lab experiments is its cost. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is a synthetic compound that requires expertise in synthetic organic chemistry to synthesize. This expertise and the cost of the reagents required to synthesize Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside make it a relatively expensive compound to use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in scientific research. One direction is the development of new synthetic methods for the synthesis of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside that are more cost-effective and efficient. Another direction is the development of new applications for Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside, such as the study of glycosylation in diseases such as cancer and Alzheimer's disease. Additionally, Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside could be used in conjunction with other labeling techniques to study the structure and function of glycoproteins in greater detail.
Synthesemethoden
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis begins with the protection of the hydroxyl groups on the galactose ring, followed by the introduction of the trifluoroacetamide group on the propyl chain. The final step involves the deprotection of the hydroxyl groups and the introduction of the acetamido group on the GalNAc moiety. The synthesis of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is a complex process that requires expertise in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
122998-73-6 |
|---|---|
Produktname |
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside |
Molekularformel |
C13H21F3N2O7 |
Molekulargewicht |
374.31 g/mol |
IUPAC-Name |
N-[3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H21F3N2O7/c1-6(20)18-8-10(22)9(21)7(5-19)25-11(8)24-4-2-3-17-12(23)13(14,15)16/h7-11,19,21-22H,2-5H2,1H3,(H,17,23)(H,18,20)/t7-,8-,9+,10-,11-/m1/s1 |
InChI-Schlüssel |
PMGBPPBZXKSUBY-KAMPLNKDSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCNC(=O)C(F)(F)F)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O |
Andere CAS-Nummern |
122998-73-6 |
Synonyme |
TFAPADG trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside, alpha-D-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



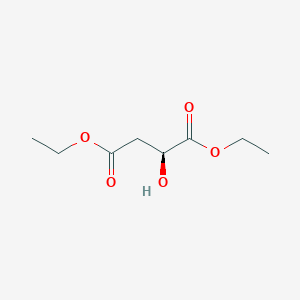
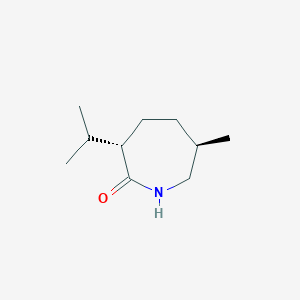
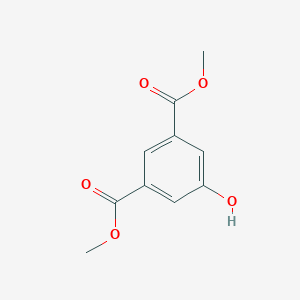
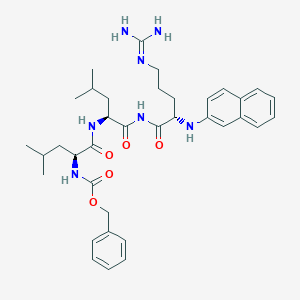

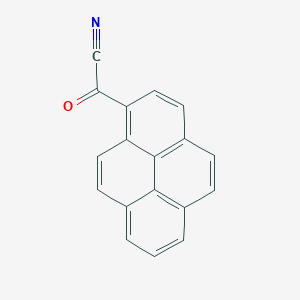




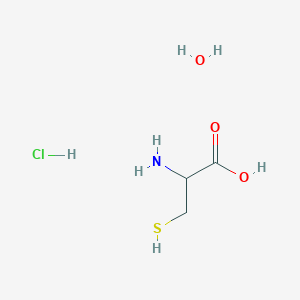

![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
